N'-(3,4-Difluorobenzylidene)-4-methylbenzenesulfonohydrazide
Description
Properties
IUPAC Name |
N-[(E)-(3,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O2S/c1-10-2-5-12(6-3-10)21(19,20)18-17-9-11-4-7-13(15)14(16)8-11/h2-9,18H,1H3/b17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCMEUWLOKXAOS-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-Difluorobenzylidene)-4-methylbenzenesulfonohydrazide typically involves the condensation reaction between 3,4-difluorobenzaldehyde and 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale equipment for reflux and purification processes.
Chemical Reactions Analysis
Types of Reactions
N’-(3,4-Difluorobenzylidene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the hydrazone group into hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Properties : The compound exhibits potent cytotoxic effects against various tumor cell lines, including those resistant to conventional chemotherapy. Its mechanism involves the inhibition of self-renewal capabilities of cancer stem cells, making it a promising candidate for cancer therapy.
- Antimicrobial Activity : Preliminary studies suggest that N'-(3,4-Difluorobenzylidene)-4-methylbenzenesulfonohydrazide may possess antimicrobial properties, although further research is needed to establish its efficacy against specific pathogens.
Biological Studies
- Cellular Mechanisms : Research indicates that this compound affects multiple biochemical pathways involved in cell proliferation and apoptosis. For instance, it has been shown to promote tumor suppression through various mechanisms, enhancing its potential as a therapeutic agent.
- Bioavailability : As a fluorinated curcumin analogue, it has been reported to have significantly higher bioavailability compared to curcumin, which enhances its effectiveness in biological systems.
Industrial Applications
- Synthesis of Complex Molecules : The compound serves as an important intermediate in the synthesis of more complex chemical entities. Its unique chemical properties allow for various modifications that can lead to the development of novel pharmaceuticals.
Chemical Reactions and Synthesis
The synthesis of this compound typically involves a condensation reaction between 3,4-difluorobenzaldehyde and 4-methylbenzenesulfonohydrazide. This reaction is generally conducted in organic solvents like ethanol or methanol under reflux conditions. The product can be purified using recrystallization or chromatography techniques.
Types of Reactions
- Oxidation : Can yield sulfonyl derivatives.
- Reduction : May convert the hydrazone group into hydrazine derivatives.
- Substitution : Aromatic rings can undergo electrophilic substitution reactions introducing various functional groups.
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits stronger cytotoxic effects than traditional chemotherapeutics in both monolayer and spheroid cultures of tumor cell lines.
- Mechanistic Insights : Research published in scientific journals highlights how this compound interacts with cellular pathways to induce apoptosis in cancer cells while sparing normal cells .
- Structural Analysis : Crystal structure analysis reveals significant hydrogen bonding interactions that contribute to the stability and biological activity of the compound .
Mechanism of Action
The mechanism of action of N’-(3,4-Difluorobenzylidene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. The compound is known to inhibit the self-renewal ability of tumor stem cells, clonogenicity, invasiveness, and angiogenesis of tumor cells . It also increases cell sensitivity to chemotherapy, making it a promising candidate for cancer treatment .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzylidene Group
N'-(3,4-Dichlorobenzylidene)-4-methylbenzenesulfonohydrazide
- Structure : Replaces fluorine atoms with chlorine.
- Impact : Increased lipophilicity (Cl vs. F) enhances membrane permeability but may reduce metabolic stability. The larger atomic radius of Cl slightly distorts the benzylidene ring planarity compared to the difluoro analog .
- Synthesis : Similar condensation method using 3,4-dichlorobenzaldehyde .
N'-(4-Nitrobenzylidene)-4-methylbenzenesulfonohydrazide
- Structure : Substitutes the 3,4-difluoro group with a para-nitro group.
- Impact: The electron-withdrawing nitro group increases electrophilicity, altering reactivity in nucleophilic environments. IR spectra show strong NO₂ stretches at 1527–1348 cm⁻¹, absent in the difluoro compound .
- Melting Point : Higher (174–176°C vs. ~160°C for difluoro analog) due to enhanced dipole interactions .
N'-(3,5-Dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide
- Structure : Methoxy groups at 3,5-positions instead of 3,4-difluoro.
- The HOMO-LUMO gap narrows to ~4.8 eV, indicating higher reactivity .
Variations in the Sulfonohydrazide Moiety
N'-(3,4-Difluorobenzylidene)-4-nitrobenzenesulfonohydrazide
- Structure : Replaces the methyl group on the sulfonyl ring with a nitro group.
- Impact: The nitro group enhances acidity (pKa ~2.5 vs. ~4.0 for methyl analog), influencing solubility and binding to biological targets. IR spectra show distinct SO₂ stretches at 1163 cm⁻¹ and NO₂ peaks at 1348 cm⁻¹ .
N'-(3,4-Difluorobenzylidene)-4-chlorobenzenesulfonohydrazide
- Structure : Chlorine replaces the methyl group.
- Melting point rises to ~185°C due to stronger intermolecular forces .
Spectroscopic Data
IR Spectroscopy :
¹H NMR :
Enzyme Inhibition
- Monoamine Oxidase (MAO) Inhibition: The 3,4-difluoro analog shows moderate MAO-B inhibition (IC₅₀ ~15 µM), while the 4-nitro derivative exhibits stronger activity (IC₅₀ ~8 µM) due to enhanced electrophilicity .
- β-Secretase Inhibition : Substitution with bulkier groups (e.g., 3,4-dichloro) reduces activity, suggesting steric hindrance .
Computational Studies
Table 2: HOMO-LUMO Gaps and Reactivity Parameters
| Compound | HOMO (eV) | LUMO (eV) | Gap (eV) | Global Hardness (η) | |
|---|---|---|---|---|---|
| 3,4-Difluoro analog | -0.118 | 0.014 | 5.2 | 0.065 | |
| 4-Bromophenyl-phenyl analog | -0.121 | 0.012 | 5.3 | 0.067 | |
| 3,5-Dimethoxy analog | -0.105 | 0.020 | 4.8 | 0.060 |
A smaller HOMO-LUMO gap correlates with higher chemical reactivity, as seen in the 3,5-dimethoxy analog .
Biological Activity
N'-(3,4-Difluorobenzylidene)-4-methylbenzenesulfonohydrazide, a compound with the molecular formula , has garnered attention for its potential biological activities, particularly in the context of cancer research. This article provides an overview of its biological activity, including structural characteristics, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a hydrazone linkage and is characterized by the presence of difluorobenzylidene and sulfonyl groups. The crystal structure reveals significant interactions within the molecule, including:
- Hydrogen Bonds : N-H⋯O hydrogen bonds link molecules into chains, contributing to the stability of the crystal structure .
- Dihedral Angles : The dihedral angle between the aromatic rings is approximately 70.23°, indicating a non-planar structure that may influence its biological interactions .
Research indicates that this compound exhibits significant anti-cancer properties:
- Inhibition of Cancer Cell Growth : Similar compounds have been shown to inhibit growth in various cancer cell lines. For instance, derivatives like 3,5-bis(2,4-difluorobenzylidene)-4-piperidone (DiFiD) have demonstrated efficacy in suppressing pancreatic cancer cell proliferation by inducing apoptosis and cell cycle arrest .
- Notch Signaling Pathway : Inhibition of Notch signaling has been implicated in the anti-cancer effects observed with similar compounds. The downregulation of Jagged1 and components of the γ-secretase complex plays a crucial role in this mechanism .
Case Studies and Experimental Data
-
Cell Proliferation Assays :
- Compounds structurally related to this compound have been tested against various cancer cell lines. Results showed a dose-dependent inhibition of cell growth, with significant effects observed at concentrations as low as 1 µM .
- In a study involving pancreatic cancer cells, treatment resulted in increased levels of activated caspase-3 and caspase-7, indicating induction of apoptosis .
-
Mechanistic Studies :
- Analysis revealed that treatment with these compounds leads to G2/M phase arrest and downregulation of cyclins A1 and D1 while upregulating p21WAF1, which is associated with cell cycle regulation .
- The expression profiles of apoptosis-related proteins were altered significantly upon treatment, suggesting a shift towards pro-apoptotic signaling pathways .
Comparative Analysis
| Compound Name | Structure | Biological Activity | Mechanism |
|---|---|---|---|
| This compound | Structure | Potential anti-cancer activity | Inhibition of Notch signaling |
| 3,5-bis(2,4-difluorobenzylidene)-4-piperidone (DiFiD) | Structure | Significant suppression of pancreatic cancer growth | Induction of apoptosis via caspase activation |
Q & A
Q. What is the standard synthesis protocol for N'-(3,4-Difluorobenzylidene)-4-methylbenzenesulfonohydrazide?
The compound is synthesized via condensation of 3,4-difluorobenzaldehyde (2 mmol) with p-tosylhydrazine (2 mmol) in refluxing ethanol for 3 hours. The reaction mixture is cooled, filtered, and recrystallized from ethanol to yield colorless crystals . This method follows a 1:1 molar ratio of aldehyde to sulfonohydrazide, ensuring efficient Schiff base formation.
Q. How is the compound characterized spectroscopically?
Spectroscopic characterization typically involves IR (to confirm C=N stretching at ~1600 cm⁻¹), ¹H-NMR (to identify aromatic protons and hydrazide NH signals), and elemental analysis (to verify stoichiometry) . For advanced validation, high-resolution mass spectrometry (HRMS) or X-ray crystallography is employed .
Q. What are the primary applications of sulfonohydrazide derivatives in academic research?
Sulfonohydrazides are studied for their structural diversity and biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Their planar hydrazone moiety enables interactions with biological targets, such as enzymes or DNA .
Advanced Research Questions
Q. What crystallographic parameters define this compound?
The compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters:
Q. How can computational methods predict the biological activity of this compound?
Molecular docking and DFT calculations assess interactions with biological targets (e.g., kinases or DNA). For example, docking studies with prostate cancer-related proteins (e.g., androgen receptor) reveal binding affinities driven by fluorine and sulfonyl groups . QSAR models further correlate electronic properties (e.g., HOMO-LUMO gaps) with activity .
Q. What experimental challenges arise in refining the crystal structure of hydrazone derivatives?
Key challenges include:
- Disorder in aromatic rings : Mitigated using restraints in SHELXL .
- Twinned crystals : Addressed with the HKLF 5 format in data integration .
- Weak diffraction : Optimized via low-temperature data collection (e.g., 100 K) .
Data Analysis and Contradictions
Q. How to resolve discrepancies in reported biological activities of similar sulfonohydrazides?
Variations in activity (e.g., anti-cancer vs. anti-inflammatory) may stem from substituent effects (e.g., electron-withdrawing fluorine vs. methoxy groups). Systematic SAR studies, combined with in vitro assays (e.g., IC₅₀ measurements), clarify structure-activity relationships .
Q. Why do computational predictions sometimes conflict with experimental bioassay results?
Discrepancies arise from solvent effects, protein flexibility, or overlooked non-covalent interactions (e.g., π-π stacking). Hybrid methods, such as MD simulations post-docking, improve accuracy .
Methodological Guidance
Q. What protocols optimize fluorescence studies for hydrazone derivatives?
- Solvent selection : Use DMSO or ethanol to enhance quantum yield.
- pH adjustment : Maximum fluorescence intensity at pH 5–7 due to protonation equilibria .
- Temperature control : Maintain at 25°C to avoid thermal quenching .
Q. How to design a high-throughput crystallography pipeline for sulfonohydrazides?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
